molecular formula C11H22N2O2 B15129767 Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl

Cat. No.: B15129767
M. Wt: 214.30 g/mol
InChI Key: CEFJWUXTHLISAP-BDAKNGLRSA-N
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Description

Chemical Structure and Properties
The compound "Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl" (CAS: 351369-20-5) is a carbamate derivative featuring a tert-butyl (1,1-dimethylethyl) ester group. Its core structure includes a pyrrolidine ring with a methyl group at the 4R position and a methylene-linked carbamate moiety at the 3R position. The stereochemistry (R,R) is critical for its spatial arrangement and interaction with biological targets. The tert-butyl group enhances stability by protecting the carbamate from enzymatic hydrolysis, making it valuable in pharmaceutical synthesis .

Characterization likely employs techniques such as APCI-MS, NMR, and FTIR, as seen in related compounds .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8-5-12-6-9(8)7-13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1

InChI Key

CEFJWUXTHLISAP-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CNC[C@H]1CNC(=O)OC(C)(C)C

Canonical SMILES

CC1CNCC1CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl typically involves the reaction of the corresponding amine with carbon dioxide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide. The reaction conditions, including temperature and pressure, are optimized to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is designed to be efficient and cost-effective, meeting the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally analogous carbamates and pyrrolidine/piperidine derivatives:

Compound Name (CAS) Core Structure Substituents/Modifications Configuration Molecular Weight Key Properties/Applications
Target Compound (351369-20-5) Pyrrolidine 4R-methyl; 3R-methylene-carbamate R,R ~229.3* High lipophilicity; Boc protection
Carbamic acid, [(3S,4R)-4-hydroxy-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (719999-54-9) Pyrrolidine 4R-hydroxy S,R 214.26 Increased solubility due to -OH
Carbamic acid, [(3R,4S)-4-hydroxy-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (214629-34-2) Pyrrolidine 4S-hydroxy R,S 214.26 Stereochemical impact on bioactivity
Carbamic acid, [(3R,4R)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester (250275-20-8) Piperidine 4R-methyl; six-membered ring R,R ~243.3* Enhanced conformational flexibility
Carbamic acid, (3-methyl-3-pyrrolidinyl)-, 1,1-dimethylethyl ester (167888-17-7) Pyrrolidine 3-methyl - ~200.2* Altered steric hindrance

*Molecular weights estimated using formula-based calculators.

Biological Activity

Carbamic acid, [[(3R,4R)-4-methyl-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl, a carbamate derivative with the molecular formula C11H22N2O2C_{11}H_{22}N_{2}O_{2}, has garnered attention for its potential biological activities. This article examines its synthesis, mechanisms of action, and biological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features that include a pyrrolidine ring and a tert-butyl group. Its molecular weight is approximately 214.30 g/mol, and it typically appears as a white to off-white solid. The boiling point is around 312.6 °C at 760 mmHg.

Synthesis

The synthesis of this compound generally involves the reaction of an appropriate amine with carbon dioxide under controlled conditions. Common solvents used in the process include dimethyl sulfoxide (DMSO) or supercritical carbon dioxide. The following table summarizes key synthetic routes:

Synthetic Route Conditions Yield
Amine + CO2 ReactionDMSO, elevated pressureHigh
Continuous Flow ReactorOptimized temperature and pressureVery High

Carbamic acid derivatives often interact with various biological targets, particularly neurotransmitter systems. The mechanism of action may involve:

  • Receptor Modulation : The compound can act as an agonist or antagonist at specific receptors in the central nervous system (CNS), influencing neurotransmitter activity.
  • Enzymatic Interaction : It may bind to enzymes, altering their activity and affecting metabolic pathways relevant to neurological function.

Biological Activity

Research indicates that carbamic acid derivatives can exhibit a range of biological activities:

  • Neurotransmitter Interaction : Studies have shown that compounds with similar structures can modulate neurotransmitter release and receptor activity, potentially impacting cognitive and motor functions.
  • Therapeutic Potential : There are implications for treating neurological disorders due to the compound's ability to influence synaptic transmission.

Case Studies

  • Neuroprotective Effects : In vitro studies demonstrated that derivatives of carbamic acid could protect neuronal cells from apoptosis induced by oxidative stress.
  • Cognitive Enhancement : Animal models treated with this compound exhibited improved memory retention in maze tests, suggesting potential applications in cognitive dysfunction therapies.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological aspects:

  • Dose-Dependent Effects : Research indicates that high doses may lead to adverse effects such as leukopenia and organ anomalies in animal models .
  • Embryotoxicity : Studies on pregnant mice revealed significant embryonic deaths and malformations when exposed to high doses during critical developmental windows .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound Name Molecular Formula Key Features
Carbamic acid, [(3R,4R)-4-fluoro-3-pyrrolidinyl]methyl-, 1,1-dimethylethylC10H19FN2O2C_{10}H_{19}FN_{2}O_{2}Fluorine substitution alters activity
Tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamateC10H20N2O2C_{10}H_{20}N_{2}O_{2}Similar structure; used in similar applications

Q & A

Q. What are the key synthetic strategies for achieving the (3R,4R)-stereochemistry in this carbamate derivative?

The stereochemistry of the pyrrolidine ring is critical for biological activity. A common approach involves chiral pool synthesis using enantiomerically pure starting materials, such as (3R,4R)-4-methylpyrrolidine-3-methanol, followed by carbamate formation with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Chiral HPLC or enzymatic resolution may be required to isolate the desired diastereomer .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR should resolve the pyrrolidine methyl groups (δ ~1.0–1.5 ppm) and tert-butyl protons (δ ~1.2–1.4 ppm). 2D NMR (e.g., COSY, HSQC) confirms connectivity .
  • Mass Spectrometry (ESI-MS): A molecular ion peak at m/z ~214.26 (M+H)+ is expected .
  • HPLC Purity Analysis: Use a C18 column with a mobile phase of methanol/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. What experimental approaches address contradictions in biological activity data for stereoisomers of this compound?

Discrepancies in activity between (3R,4R) and other stereoisomers may arise from differential binding to targets (e.g., ion channels or enzymes). To resolve this:

  • Perform docking studies using the compound’s crystal structure (if available) or homology models of target proteins.
  • Use patch-clamp electrophysiology (as in ) to test ion channel modulation.
  • Compare IC50 values across isomers via dose-response assays, ensuring stereochemical purity is validated by chiral HPLC .

Q. How can researchers optimize the synthetic yield of the tert-butyl carbamate group under acidic conditions?

The tert-butyl carbamate (Boc) group is acid-labile. To prevent deprotection:

  • Avoid strong acids (e.g., TFA) during synthesis. Use mild acids (e.g., acetic acid) or neutral conditions for coupling reactions.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and isolate intermediates promptly .

Q. What methodologies elucidate the compound’s metabolic stability in preclinical studies?

  • In vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify unchanged compound via LC-MS/MS.
  • Stable Isotope Labeling: Use deuterated analogs to track metabolic pathways (e.g., oxidation of the pyrrolidine ring) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

This compound may exhibit amphiphilic behavior due to the pyrrolidine’s hydrophilicity and tert-butyl group’s hydrophobicity. Conflicting solubility reports can be resolved by:

  • Conducting solubility parameter calculations (Hansen parameters) to predict optimal solvents.
  • Experimentally validating solubility in mixed solvents (e.g., DMSO/water gradients) using dynamic light scattering (DLS) .

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